2-Acrylamido-2-methyl-1-propanesulfonic acid
Overview
Description
2-Acrylamido-2-methyl-1-propanesulfonic acid is a reactive and hydrophilic monomer that belongs to the class of sulfonic acid acrylic monomers. It is known for its ionic character due to the presence of a sulfonic acid group, which makes it valuable for applications such as ion exchange, flocculation, and water treatment .
Mechanism of Action
Target of Action
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a reactive and hydrophilic monomer that belongs to the class of sulfonic acid acrylic monomers .
Mode of Action
AMPS is used in the synthesis of various polymers . It has an ionic character due to the sulfonic acid group, which is valuable for applications such as ion exchange, flocculation, and water treatment . The presence of AMPS enhances the superabsorbent properties, which are important for applications such as wastewater treatment, wound healing medical devices, and agriculture .
Biochemical Pathways
It is used in the synthesis of various polymers, which can have numerous applications in different fields . For example, it can be used in the formation of polyelectrolyte copolymer gels for potential application in bioengineering, biomedicine, and water purification .
Pharmacokinetics
It is soluble in water , which can influence its distribution and availability in various applications.
Result of Action
The result of AMPS action is the formation of polymers with specific properties. These polymers are used in a wide range of applications, such as textiles, flocculants, dispersants, scale control agents, personal care products, water treatment, oil fields, and emulsion coatings . For example, AMPS can improve the proton conductivity and fuel cell application of the bacterial cellulose membranes .
Action Environment
The action of AMPS can be influenced by environmental factors such as temperature and pH. It has good thermal stability , which allows it to be used in high-temperature applications. Additionally, it has good acid and alkali resistance , making it suitable for use in various pH environments.
Biochemical Analysis
Biochemical Properties
2-Acrylamido-2-methyl-1-propanesulfonic acid is used in the synthesis of various polymers such as poly (2-acrylamido-2-methylpropanesulfonic acid-CO-acrylic acid), poly (acrylamidomethylpropanesulfonic acid-co-acrylic acid), and poly (acrylic acid-co-2-acrylamido-2-methyl propane sulfonic acid) . These polymers interact with various biomolecules, and the nature of these interactions is largely determined by the ionic character of this compound .
Cellular Effects
The polymers synthesized using this compound can have various effects on cells and cellular processes. For example, they can be used in the synthesis of polyampholyte hydrogels for potential biomedical applications, including tissue engineering, drug delivery, antibacterial, and antifouling materials .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the synthesis of various polymers. These polymers can interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For example, it can enhance the superabsorbent properties of hydrogels, which are important for applications such as wastewater treatment, wound healing medical devices, and agriculture .
Metabolic Pathways
This compound is involved in the synthesis of various polymers
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its ionic character and its role in the synthesis of various polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acrylamido-2-methyl-1-propanesulfonic acid can be synthesized through a two-step process. Initially, isobutylene is sulfonated to form a sulfonic acid intermediate. This intermediate is then reacted with acrylonitrile in the presence of sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Acrylamido-2-methyl-1-propanesulfonic acid undergoes various types of chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers.
Addition Reactions: The double bond in the acrylamide group allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include initiators like ammonium persulfate and catalysts such as sulfuric acid. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products
The major products formed from reactions involving this compound include various copolymers and hydrogels, which are used in a wide range of applications .
Scientific Research Applications
2-Acrylamido-2-methyl-1-propanesulfonic acid has numerous scientific research applications:
Chemistry: It is used in the synthesis of various polymers and copolymers.
Biology: It is employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: It is used in the creation of antibacterial and antifouling materials.
Industry: It is utilized in water treatment, oil fields, and emulsion coatings
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid sodium
- Sodium 2-acrylamido-2-methyl-1-propanesulfonate
- Sodium acryloyldimethyltaurate
Uniqueness
2-Acrylamido-2-methyl-1-propanesulfonic acid is unique due to its high reactivity and hydrophilicity, which make it suitable for a wide range of applications. Its ability to form stable hydrogels and copolymers with enhanced properties sets it apart from similar compounds .
Properties
IUPAC Name |
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPRMZZQOIPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)O)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27119-07-9, Array | |
Record name | Poly(2-acrylamido-2-methylpropanesulfonic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27119-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acrylamido-2-methylpropanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027770 | |
Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15214-89-8 | |
Record name | 2-Acrylamido-2-methylpropanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15214-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acrylamido-2-methylpropanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACRYLAMIDO-2-METHYL-1-PROPANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490HQE5KI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185.5 - 186 °C | |
Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of AMPS?
A1: The molecular formula of AMPS is C6H11NO4S, and its molecular weight is 193.21 g/mol.
Q2: How is the structure of AMPS typically confirmed?
A2: Common characterization techniques include Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and elemental analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] FTIR helps identify specific functional groups, while NMR provides detailed information about the arrangement of atoms within the molecule. Elemental analysis confirms the elemental composition, ensuring it aligns with the expected formula.
Q3: How does the presence of AMPS in polymers affect their thermal stability?
A3: Incorporating AMPS into polymers generally enhances their thermal stability. For instance, poly(acrylamide-co-AMPS)/silica composite nanogels exhibit a higher onset degradation temperature compared to pure poly(acrylamide-co-AMPS). [] This improvement stems from the strong interactions between the sulfonic acid and amido groups of AMPS with the silica filler, hindering thermal degradation.
Q4: How does AMPS influence the swelling behavior of hydrogels?
A4: AMPS significantly impacts the swelling behavior of hydrogels due to its hydrophilic nature and the presence of ionizable sulfonic acid groups. The swelling ratio of AMPS-containing hydrogels can be tailored by adjusting the AMPS content, pH, and ionic strength of the surrounding environment. [, , , , , , , , , ] This versatility makes them attractive for various applications, including drug delivery, where controlled swelling is crucial for drug release kinetics.
Q5: What makes AMPS-based polymers suitable for enhanced oil recovery (EOR)?
A5: AMPS-based polymers are promising for EOR due to their viscosifying properties and stability in high-salinity environments. [, , ] These polymers can increase the viscosity of injected water, improving oil displacement efficiency in reservoirs. Their salt tolerance is crucial for maintaining performance in challenging reservoir conditions.
Q6: Can AMPS be used in the preparation of proton exchange membranes (PEMs)?
A6: Yes, AMPS is a valuable component in PEM development. Blending AMPS with polymers like polyvinyl alcohol (PVA) can create membranes with desirable properties like high proton conductivity and good mechanical strength. [, ] The sulfonic acid groups in AMPS contribute to proton conduction, while PVA provides structural integrity to the membrane.
Q7: How is AMPS used in nanoparticle applications?
A7: AMPS plays a crucial role in stabilizing nanoparticles. For example, grafting poly(AMPS-co-acrylic acid) onto iron oxide nanoparticles enhances their colloidal stability in high-salinity environments, relevant for applications like enhanced oil recovery and CO2 sequestration. []
Q8: What is the role of AMPS in drug delivery systems?
A8: AMPS is incorporated into hydrogels designed for controlled drug release. Its hydrophilic nature and pH-responsive swelling behavior allow for tailored drug release profiles. [, , , , , ] For instance, a super-absorbent hydrogel composed of hydroxypropyl methylcellulose, acrylic acid, and AMPS demonstrated pH-sensitive swelling and controlled release of the antihypertensive drug captopril. []
Q9: Are there applications of AMPS in separation science?
A9: Yes, AMPS finds applications in separation techniques like isotachophoresis (ITP). Uniform polyAMPS polymers act as spacers in ITP, facilitating the separation of biomolecules based on their size and charge. [] Their constant ionic charge over a wide pH range makes them suitable for separating molecules with varying isoelectric points.
Q10: Have computational methods been employed to study AMPS-containing polymers?
A10: Yes, computational techniques like molecular dynamics simulations have been used to analyze the dimensions and behavior of AMPS-containing polymers in solution. [] These simulations provide insights into the influence of solvent polarity and ionic strength on polymer conformation, aiding in the design of polymers with desired properties for specific applications.
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